molecular formula C20H29N3O4 B2693730 N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-38-2

N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2693730
CAS No.: 1013765-38-2
M. Wt: 375.469
InChI Key: JWIYWHDGAUUYDS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a pyrazole core, a privileged scaffold in drug discovery, which is substituted with propoxy and propyl groups and is linked via a carboxamide bridge to a 3,4-dimethoxyphenethyl moiety. The presence of the 3,4-dimethoxyphenyl group is a common structural feature in many biologically active compounds and is frequently investigated for its potential interactions with various enzymatic systems . The primary research applications for this compound are derived from its molecular structure. Pyrazole-carboxamide derivatives are extensively studied for their diverse biological activities. Specifically, structurally related compounds have been synthesized and evaluated for their potent anti-inflammatory properties in established preclinical models, demonstrating the potential of this chemical class in developing new therapeutic agents . Furthermore, the carboxamide linkage is a critical functional group that can mimic biological peptides, enabling the compound to interact with a range of cellular targets. Researchers utilize this compound as a key intermediate or a lead structure in the synthesis and optimization of novel small molecules aimed at various disease pathways. Its mechanism of action is hypothesized to involve the modulation of inflammatory mediators or enzyme systems, though specific target validation is an ongoing area of investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-5-11-23-14-16(20(22-23)27-12-6-2)19(24)21-10-9-15-7-8-17(25-3)18(13-15)26-4/h7-8,13-14H,5-6,9-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIYWHDGAUUYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : this compound
  • Molecular Formula : C16_{16}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 302.36 g/mol

This compound features a pyrazole ring, which is known for its diverse pharmacological properties.

Biological Activity

This compound exhibits a range of biological activities as reported in various studies. The following sections detail its anti-inflammatory, anti-tumor, and antimicrobial properties.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:

  • Study Findings : A series of pyrazole derivatives were evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Compounds similar to this compound demonstrated significant inhibition rates of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, compared to the standard drug dexamethasone which showed 76% and 86% inhibition respectively at 1 µM .

Antitumor Activity

The compound's potential as an anti-tumor agent has also been explored:

  • Case Study : In a study assessing various pyrazole derivatives against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, compounds with similar structural characteristics showed promising IC50 values. For example, derivatives exhibited IC50 values of 5.35 µM against HepG2 and 8.74 µM against A549 cells .

Antimicrobial Activity

The antimicrobial properties of pyrazoles are well-documented:

  • Research Overview : Compounds derived from the pyrazole framework have been tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated that certain derivatives displayed significant antimicrobial activity comparable to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryTNF-α Inhibition: 61–85%
IL-6 Inhibition: 76–93%
AntitumorIC50 HepG2: 5.35 µM
IC50 A549: 8.74 µM
AntimicrobialEffective against E. coli, S. aureus

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3,4-dimethoxyphenethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is C21H30N2O4C_{21}H_{30}N_2O_4, with a molecular weight of approximately 374.48 g/mol. The compound features a pyrazole ring, which is known for its pharmacological significance.

Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. This inhibition can lead to reduced pain and inflammation in conditions such as arthritis .
  • Anticancer Properties : Several studies have reported that pyrazole derivatives possess anticancer activities, demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural features of this compound may enhance its efficacy against various cancer types .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Pain Management : Due to its anti-inflammatory properties, this compound could be developed into a non-steroidal anti-inflammatory drug (NSAID) for managing chronic pain conditions.
  • Cancer Treatment : With evidence supporting its anticancer activity, it could serve as a lead compound for developing new anticancer therapies targeting specific tumors.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy of pyrazole derivatives:

StudyFindings
Research on Pyrazoles as COX InhibitorsDemonstrated significant inhibition of COX enzymes by various pyrazole derivatives .
Anticancer Activity AssessmentShowed that certain pyrazole compounds induced apoptosis in breast cancer cell lines .
Anti-inflammatory StudiesHighlighted the effectiveness of pyrazole derivatives in reducing inflammation in animal models.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Pyrazole-Based Carboxamides ()

Compounds 3a–3p from Molecules (2015) share a pyrazole-carboxamide backbone but differ in substituents:

  • Key substituents: Chloro, cyano, methyl, and aryl groups (e.g., phenyl, 4-chlorophenyl).
  • Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) has a chloro and methyl group at positions 5 and 3, respectively, and a phenyl ring at position 1 .

Comparison with Target Compound :

  • The target compound replaces chloro and methyl groups with 3-propoxy and 1-propyl substituents, enhancing lipophilicity and steric bulk.
Phenethylamine-Linked Amides ()

Compounds 23–25 from Marine Drugs (2013) feature a 3,4-dimethoxyphenethyl group linked to simple acyl moieties (e.g., acetyl, benzoyl, phenylacetyl):

  • Example : N-(3,4-Dimethoxyphenethyl)benzamide (24) has a benzamide group instead of a pyrazole-carboxamide .

Comparison with Target Compound :

  • The propoxy-propyl chain in the target compound may increase hydrophobicity compared to the smaller acyl groups in 23–25, affecting membrane permeability.
Heterocyclic Systems with Fluorinated Substituents ()

Patent-derived compounds (e.g., Example 53) include fused pyrazolo[3,4-d]pyrimidin and chromen rings with fluorinated aryl groups:

  • Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide features fluorinated aromatic systems and sulfonamide groups .

Comparison with Target Compound :

  • The target compound lacks electronegative fluorine atoms, which could reduce binding affinity to targets requiring halogen interactions but improve bioavailability due to lower polarity.
  • The simpler pyrazole-carboxamide structure may offer synthetic advantages over the multi-ring systems in .

Physicochemical and Spectroscopic Data

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Melting Point (°C) Key Differentiators
Target Compound Pyrazole-carboxamide 3-Propoxy, 1-propyl, 3,4-dimethoxyphenethyl N/A High lipophilicity, no electronegative groups
3a () Pyrazole-carboxamide 5-Chloro, 3-methyl, phenyl 133–135 Electron-withdrawing chloro and cyano groups
24 () Benzamide 3,4-Dimethoxyphenethyl, benzoyl N/A (green solid) Simple acyl group, no heterocyclic core
Example 53 () Pyrazolo-pyrimidin Fluorinated chromen, isopropyl 175–178 Fluorine atoms, multi-ring system
Key Observations:
  • Lipophilicity : The target compound’s propoxy and propyl groups likely increase logP values compared to 3a (chloro/methyl) and 24 (benzamide).
  • Thermal Stability: Higher melting points in fluorinated compounds (e.g., Example 53, 175–178°C) suggest stronger intermolecular forces compared to non-fluorinated analogs .

Q & A

Q. Example Protocol

StepReagents/ConditionsPurposeReference
Pyrazole ring formationHydrazine hydrate, β-ketoester, ethanol, refluxCyclization to pyrazole core
Propoxy substitution1-bromopropane, K₂CO₃, DMF, 60°CAlkylation at position 3
Amide coupling3,4-dimethoxyphenethylamine, EDCI/HOBt, DCMCarboxamide formation

Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity of this compound?

Basic Research Focus
Structural validation requires a combination of techniques:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy, propyl groups) and confirms amide bond formation .
  • Mass spectrometry (ESI-MS) : Determines molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% required for pharmacological studies) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (if crystalline) .

Q. Critical Data

  • ¹H NMR shifts : Methoxy groups (~δ 3.8 ppm), pyrazole protons (~δ 6.5–7.5 ppm) .
  • ESI-MS : Expected [M+H]⁺ for C₂₀H₂₉N₃O₄: 400.21 .

How can researchers design in vitro assays to evaluate the biological activity of this compound against neurological targets?

Q. Basic Research Focus

  • Target selection : Prioritize receptors with structural homology to cannabinoid or adenosine receptors, given the compound’s similarity to pyrazole-based ligands .
  • Binding assays : Use radiolabeled probes (e.g., [³H]CP-55940 for cannabinoid receptors) to measure competitive inhibition .
  • Functional assays : Electrically stimulated tissue models (e.g., mouse vas deferens) assess inhibition of neurotransmitter release .

Controls : Include positive controls (e.g., WIN 55,212-2 for cannabinoid receptors) and vehicle controls to validate assay conditions .

What strategies are effective in analyzing contradictory results between computational predictions and experimental bioactivity data for pyrazole carboxamides?

Q. Advanced Research Focus

  • Validate docking models : Compare multiple software (AutoDock, Glide) and adjust parameters (e.g., solvation, flexible side chains) .
  • Mutagenesis studies : Test binding pocket residues (e.g., Ser383 in CB1 receptor) to confirm predicted interactions .
  • Orthogonal assays : Use surface plasmon resonance (SPR) to measure binding kinetics independently .

Case Study
A pyrazole derivative showed poor experimental binding despite high docking scores. Post-hoc analysis revealed protonation state errors in the computational model, resolved by adjusting pH parameters .

What molecular docking approaches are recommended to predict the interaction between this compound and potential enzyme targets like cyclooxygenase-2 (COX-2)?

Q. Advanced Research Focus

  • Grid generation : Focus on the COX-2 active site (PDB ID: 5KIR) with a 20 Å grid .
  • Scoring functions : Use MM-GBSA for binding free energy estimation .
  • Key interactions : Prioritize hydrogen bonds with Arg120 and hydrophobic contacts with Tyr385 .

Q. Docking Protocol

ParameterSetting
Protein preparationRemove water, add hydrogens, optimize H-bond networks
Ligand preparationGenerate tautomers, assign partial charges (AM1-BCC)
Simulation50 docking runs with Lamarckian genetic algorithm

How does the substitution pattern on the pyrazole ring influence the compound’s pharmacokinetic properties, and what experimental approaches can elucidate this?

Q. Advanced Research Focus

  • Lipophilicity : Propoxy and propyl groups increase logP, enhancing blood-brain barrier permeability .
  • Metabolic stability : Replace labile groups (e.g., ethoxy → cyclopropylmethoxy) to reduce CYP450 metabolism .

Q. Experimental Methods

  • logP measurement : Shake-flask method with octanol/water partitioning .
  • Microsomal assays : Incubate with liver microsomes to identify metabolic hotspots .

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